molecular formula C21H19N3O B10794451 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinonitrile

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinonitrile

Cat. No.: B10794451
M. Wt: 329.4 g/mol
InChI Key: LGMZXAZJPCBJEF-UHFFFAOYSA-N
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Description

6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile is a complex organic compound known for its diverse applications in scientific research It is characterized by its unique structure, which includes a benzylamino group, a phenoxy group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-(benzylamino)ethyl)phenol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an antagonist at certain receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as an antagonist at the human delta opioid receptor, inhibiting the receptor’s activity and modulating various physiological responses . The compound’s structure allows it to bind to the receptor’s active site, blocking the binding of endogenous ligands and preventing signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

6-[4-[2-(benzylamino)ethyl]phenoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C21H19N3O/c22-14-19-8-11-21(24-16-19)25-20-9-6-17(7-10-20)12-13-23-15-18-4-2-1-3-5-18/h1-11,16,23H,12-13,15H2

InChI Key

LGMZXAZJPCBJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C#N

Origin of Product

United States

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